Methyl 2-bromo-2-(4-fluorophenyl)propanoate
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Overview
Description
Methyl 2-bromo-2-(4-fluorophenyl)propanoate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of propanoic acid and contains both bromine and fluorine atoms, making it a halogenated ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-2-(4-fluorophenyl)propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(4-fluorophenyl)propanoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(4-fluorophenyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can convert the ester group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Reduction reactions are performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Oxidation reactions are conducted in aqueous or organic solvents under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as amides, thioesters, or ethers.
Reduction: The corresponding alcohol, methyl 2-(4-fluorophenyl)propanol.
Oxidation: The corresponding carboxylic acid, methyl 2-(4-fluorophenyl)propanoic acid.
Scientific Research Applications
Methyl 2-bromo-2-(4-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-2-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-3-(2-fluorophenyl)propanoate
- Methyl 2-bromo-3-(4-fluorophenyl)propanoate
- Methyl 2-bromo-2-(4-chlorophenyl)propanoate
Uniqueness
Methyl 2-bromo-2-(4-fluorophenyl)propanoate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties such as increased reactivity and potential for halogen bonding. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H10BrFO2 |
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Molecular Weight |
261.09 g/mol |
IUPAC Name |
methyl 2-bromo-2-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H10BrFO2/c1-10(11,9(13)14-2)7-3-5-8(12)6-4-7/h3-6H,1-2H3 |
InChI Key |
LWWGWPRCLXYCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C(=O)OC)Br |
Origin of Product |
United States |
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